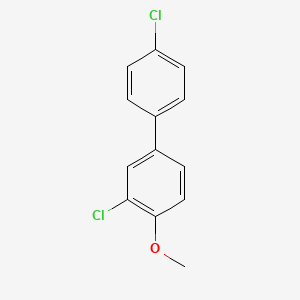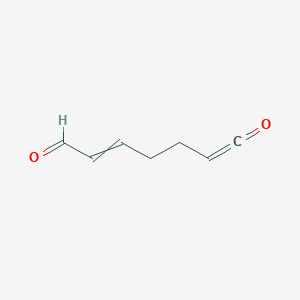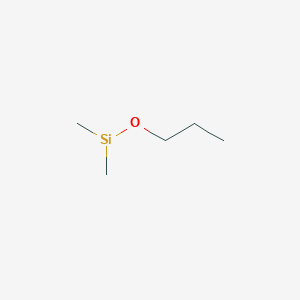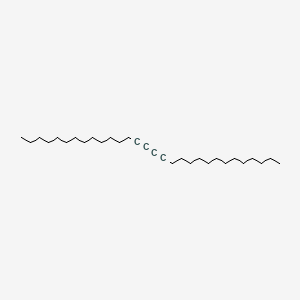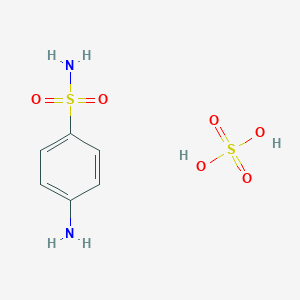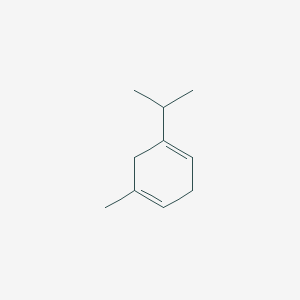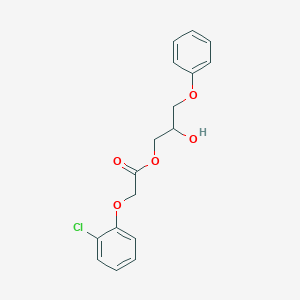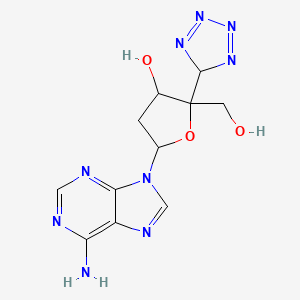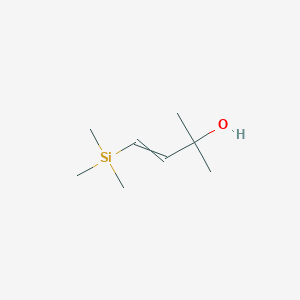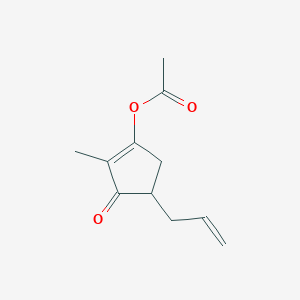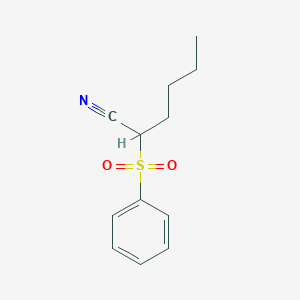
Hexanenitrile, 2-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanenitrile, 2-(phenylsulfonyl)- is an organic compound characterized by the presence of a nitrile group (-CN) and a phenylsulfonyl group (-SO2C6H5) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanenitrile, 2-(phenylsulfonyl)- can be synthesized through several methods:
Nucleophilic Substitution:
Dehydration of Amides: Another method involves the dehydration of a primary amide using reagents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) to form the nitrile group.
Industrial Production Methods
Industrial production of hexanenitrile, 2-(phenylsulfonyl)- typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexanenitrile, 2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Substitution: The phenylsulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and DIBAL-H are used under anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexanenitrile, 2-(phenylsulfonyl)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic applications.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of hexanenitrile, 2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways:
Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations.
Electrophilic Substitution: The phenylsulfonyl group can undergo electrophilic substitution reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Hexanenitrile, 2-(phenylsulfonyl)- can be compared with other nitrile and sulfonyl-containing compounds:
Similar Compounds: Hexanenitrile, benzonitrile, and phenylsulfonyl chloride.
Properties
CAS No. |
66147-00-0 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-(benzenesulfonyl)hexanenitrile |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-7-12(10-13)16(14,15)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7H2,1H3 |
InChI Key |
QFPUVSRPEOLXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


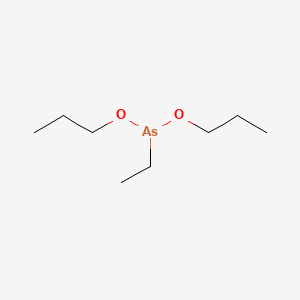
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)
